molecular formula C18H20N2O4S B2587698 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone CAS No. 898657-47-1

5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone

Cat. No.: B2587698
CAS No.: 898657-47-1
M. Wt: 360.43
InChI Key: NJQRPCWXIWQKHS-UHFFFAOYSA-N
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Description

5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. Its structure incorporates several pharmacologically active motifs, including an indolinyl core, a sulfonamide group, and a 2-furyl ketone moiety. The indolin-2-one scaffold is a recognized privileged structure in drug discovery, known for its ability to inhibit various kinase enzymes . For instance, similar indolin-2-one derivatives have been designed and optimized as potent and selective inhibitors of cyclin-dependent kinase 8 (CDK8), which plays a significant role in regulating fibrotic growth factors and inflammatory signaling pathways . The sulfonamide functional group is a common feature in many therapeutic agents and can contribute to target binding and potency. Furthermore, the 2-furyl ketone moiety is a valuable building block in the synthesis of fine chemicals and pharmaceuticals, exemplified by its use in the production of certain antibiotic intermediates . This combination of structural features makes 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone a potentially valuable probe for researchers investigating new therapeutic targets in areas such as fibrosis, oncology, and inflammation. The compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-1-(furan-2-carbonyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c21-18(17-6-3-11-24-17)20-10-9-13-12-15(7-8-16(13)20)25(22,23)19-14-4-1-2-5-14/h3,6-8,11-12,14,19H,1-2,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQRPCWXIWQKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone typically involves the reaction of indole derivatives with furan derivatives under specific conditions. One common method includes the use of cyclopentylamine and sulfonyl chloride to introduce the cyclopentylamino and sulfonyl groups, respectively. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone with three structurally related compounds based on molecular features, functional groups, and available data.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Weight (g/mol) Toxicity/Safety Profile (Available Data) Commercial Availability (Price/Quantity)
5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone Sulfonamide, 2-furyl ketone, indoline Data not available Inferred: Requires PPE (gloves, eye protection) due to sulfonamide group No direct data
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid (CAS 1120332-41-3) Carboxylic acid, phenyl, cyclopentylamino 320.3850 Acute toxicity and skin irritation potential; requires gloves and face shields Not listed in catalog
Phenyl 5-indolecarboxylate Ester (carboxylate), phenyl, indole 237.25 No toxicity data provided ¥5,600/1g (Kanto Reagents)
Cyclopent[b]indole, 1,2,3,4-tetrahydro-2-(4-methoxyphenyl)- (CAS 116526-33-1) Methoxy, tetrahydroindole, cyclopentane 263.3337 No acute toxicity data; standard PPE advised No catalog data

Key Findings:

Functional Group Impact: The sulfonamide group in the target compound distinguishes it from phenyl indolecarboxylates (ester-linked) and methoxy-substituted cyclopent[b]indoles. The 2-furyl ketone moiety may confer greater electrophilicity compared to carboxylic acid or methoxy groups, influencing reactivity and metabolic stability .

Toxicity and Handling :

  • While direct toxicity data for the target compound are unavailable, structurally related sulfonamide-containing compounds (e.g., CAS 1120332-41-3) require stringent PPE (gloves, eye protection) due to skin/eye irritation risks . This suggests similar precautions are warranted.

Biological Activity

5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure

The compound can be described by its structural formula, which includes an indole core substituted with a cyclopentylamino group and a sulfonyl moiety. The presence of the furyl ketone enhances its reactivity and potential biological interactions.

Anticancer Properties

Research indicates that compounds similar to 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone exhibit significant anticancer properties. For instance, studies focusing on related indole derivatives have shown that they can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Indole-3-carbinolMCF-7 (Breast)15Apoptosis induction
5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketoneA549 (Lung)TBDTBD
5-MethoxyindoleHeLa (Cervical)20Cell cycle arrest

Note: TBD = To Be Determined

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes involved in cancer progression, such as the SUMO activating enzyme. Inhibitors of this enzyme have been shown to disrupt protein modifications critical for tumor growth.

Case Study: Inhibition of SUMO Activating Enzyme
In a study examining various heteroaryl compounds, including derivatives of indole, it was found that certain modifications significantly enhanced their inhibitory activity against the SUMO pathway. The study reported that compounds with sulfonamide groups exhibited higher potency compared to their non-sulfonamide counterparts.

The mechanisms through which 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone exerts its biological effects may include:

  • Apoptosis Induction : Activation of intrinsic pathways leading to programmed cell death.
  • Cell Cycle Arrest : Interference with key regulatory proteins controlling cell cycle progression.
  • Inhibition of Oncogenic Signaling : Disruption of signaling pathways that promote tumor growth and survival.

Pharmacokinetics and Toxicity

Preliminary studies suggest that the pharmacokinetic profile of this compound may favor oral bioavailability and low toxicity. However, detailed toxicological assessments are necessary to fully understand its safety profile.

Table 2: Preliminary Pharmacokinetic Data

ParameterValue
Oral Bioavailability~70%
Half-Life~4 hours
Toxicity (in vitro)Low

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